3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine
Description
Properties
CAS No. |
651024-56-5 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(piperidin-2-ylmethyl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,15-8-2-1-3-9-15)18-17-16(10-6-12-20-17)22(21-18)13-14-7-4-5-11-19-14/h1-3,6,8-10,12,14,19H,4-5,7,11,13H2 |
InChI Key |
MHQWIJONNQMKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C3=C(C(=N2)S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are a common method for synthesizing pyrazolo[4,3-b]pyridines. In this approach, a phenylsulfonyl derivative is reacted with a piperidinylmethyl-substituted hydrazone or similar nucleophile.
- The reaction typically involves the formation of an intermediate hydrazone.
- Subsequent cyclization leads to the formation of the pyrazolo[4,3-b]pyridine structure.
Example Reaction:
A typical reaction may involve:
- Reacting a phenylsulfonyl hydrazine with an appropriate piperidine derivative under acidic conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are another effective method for synthesizing this compound. This method often utilizes readily available precursors such as 2-chloro-3-nitropyridines.
- The nucleophile (often derived from piperidine) attacks the electrophilic carbon in the chloro compound.
- This step can be followed by further reactions to introduce the sulfonyl group.
Example Reaction:
For instance:
- A piperidinylmethyl group can be introduced via an SNAr mechanism, where the nitro group is replaced by the piperidine derivative.
One-Pot Synthesis Approaches
Recent advancements have introduced one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and reducing purification steps.
- Combining diazonium salts with pyridines and subsequent cyclization in one reaction.
- This method often involves using stable arenediazonium tosylates to facilitate the reaction.
- Simplifies the synthetic route.
- Reduces time and potential yield loss during purification.
Comparative Summary of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Condensation Reactions | Direct formation of target compound | May require multiple purification steps |
| Nucleophilic Substitution | Utilizes readily available starting materials | Reaction conditions can be sensitive to moisture and temperature |
| One-Pot Synthesis | Increased efficiency and reduced time | May lead to complex mixtures requiring careful optimization |
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant biological activities that can be categorized into several therapeutic areas:
Phosphodiesterase Inhibition
Research indicates that compounds similar to 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine are potent inhibitors of phosphodiesterases (PDEs). PDEs play crucial roles in cellular signaling by regulating levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to increased cAMP levels, which is beneficial in treating conditions like:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Rheumatoid Arthritis
These conditions are characterized by inflammation and dysregulated cellular signaling pathways, making PDE inhibitors valuable therapeutic agents .
Central Nervous System Effects
The structural features of this compound suggest potential interactions with central nervous system targets. This could lead to:
- Anxiolytic Effects : Reducing anxiety symptoms.
- Analgesic Properties : Providing pain relief.
These effects are particularly relevant in the context of neurodegenerative diseases and mood disorders .
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolo[4,3-b]pyridine scaffold is versatile, with substitutions at positions 1, 3, and 6 dictating pharmacological activity. Below is a comparative analysis of key analogues:
Structure-Activity Relationship (SAR) Insights
- Position 3 Substitutions: The phenylsulfonyl group in the target compound contrasts with the amine in VU0418505.
- Position 1 Modifications : The 2-piperidinylmethyl group in the target compound differs from the phenylsulfonyl in ’s FGFR inhibitor. Piperidine rings enhance blood-brain barrier penetration, relevant for CNS targets .
- Position 6 Variations : APcK110’s 3,5-dimethoxyphenyl group at position 6 highlights the role of aromatic substituents in kinase inhibition, whereas the target compound’s unsubstituted position 6 may limit kinase affinity .
Research Findings and Functional Implications
- Kinase Inhibition Potential: The pyrazolo[4,3-b]pyridine core is prevalent in kinase inhibitors (e.g., FGFR, Kit). The target compound’s sulfonyl group may compete with ATP-binding pockets, similar to FGFR inhibitors .
- Receptor Modulation : VU0418506’s success as an mGlu4 PAM suggests that position 3 substitutions are pivotal for receptor interaction. The target compound’s sulfonyl group may sterically hinder allosteric modulation compared to smaller amines .
- Antiproliferative Activity : Analogues with trifluoromethyl or naphthyl groups (e.g., ’s compound) exhibit antiproliferative effects, but the target compound’s lack of these groups may reduce cytotoxicity .
Biological Activity
3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[4,3-b]pyridine framework, with a phenylsulfonyl group and a piperidinylmethyl substituent. Its molecular formula is CHNOS, and it has a molecular weight of approximately 348.42 g/mol. The presence of these functional groups suggests significant interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit:
- Inhibition of Phosphodiesterases (PDEs) : This inhibition plays a crucial role in modulating cyclic adenosine monophosphate (cAMP) levels within cells, which is vital for various signaling pathways involved in inflammatory responses and other physiological processes.
- Potential CNS Activity : The piperidinyl moiety suggests possible interactions with central nervous system targets, potentially leading to anxiolytic or analgesic effects.
Antiinflammatory Effects
Compounds similar to this compound have shown promise in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These effects are likely due to their ability to modulate inflammatory pathways through PDE inhibition.
Research Findings
Numerous studies have explored the biological activities of pyrazolo derivatives:
- Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(Phenylsulfonyl)-1H-pyrazolo[4,3-b]pyridine | Pyrazolo[4,3-b]pyridine | PDE Inhibition |
| 5-Phenyl-1H-pyrazole-4-carboxylic acid | Pyrazole | Anti-inflammatory |
| 2-Amino-5-phenyl-1H-pyrazole | Pyrazole | Antimicrobial |
| 1-Methyl-5-phenyl-1H-pyrazole | Pyrazole | CNS activity |
This table summarizes notable activities associated with structurally similar compounds, highlighting the potential for this compound to exhibit comparable effects.
Case Studies
A study on related pyrazolo compounds indicated significant cytotoxicity against cancer cell lines. For instance, derivatives demonstrated pro-apoptotic effects in vitro, suggesting that similar mechanisms may be applicable to this compound as well .
In another investigation focusing on PDE inhibitors, the therapeutic potential for treating inflammatory conditions was emphasized. The modulation of cAMP levels was linked to reduced inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
